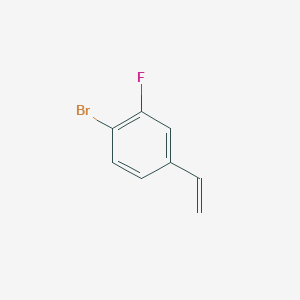
4-Bromo-3-fluorostyrene
Overview
Description
4-Bromo-3-fluorostyrene is an organic compound that belongs to the class of halogenated styrenes It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on the benzene ring of styrene
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorostyrene can be synthesized through several methods, one of which involves the halogenation of styrene derivatives. A common approach is the bromination of 3-fluorostyrene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted styrenes.
Scientific Research Applications
4-Bromo-3-fluorostyrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to create bioactive molecules for studying biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of advanced materials, including specialty polymers and coatings
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorostyrene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. The bromine and fluorine atoms influence the electron density of the ring, making it more susceptible to nucleophilic attack in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- 4-Bromo-2-fluorostyrene
- 4-Bromo-3-chlorostyrene
- 3-Bromo-4-fluorostyrene
Comparison: 4-Bromo-3-fluorostyrene is unique due to the specific positioning of the bromine and fluorine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to 4-Bromo-2-fluorostyrene, the position of the fluorine atom in this compound leads to different electronic effects and steric hindrance, influencing its behavior in substitution and coupling reactions. Similarly, the presence of different halogens in compounds like 4-Bromo-3-chlorostyrene results in variations in reactivity and applications .
Properties
IUPAC Name |
1-bromo-4-ethenyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRVXFZYXPTEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
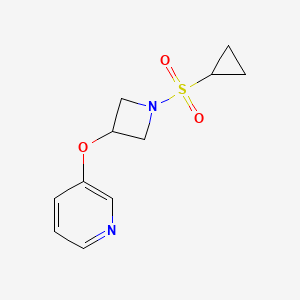
![N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2630873.png)
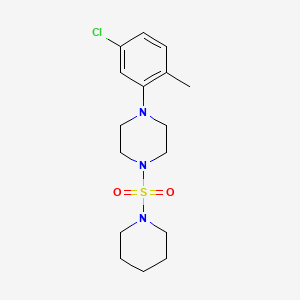
![N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2630875.png)
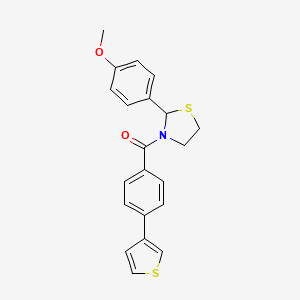
![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)
![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)
![(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B2630882.png)
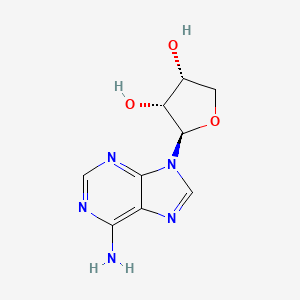
![3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole](/img/structure/B2630884.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630891.png)
![2-Chloro-N-[[2-(dimethylsulfamoyl)-6-fluorophenyl]methyl]acetamide](/img/structure/B2630892.png)

